4-Chloro-5-(1,1-difluoroethyl)-1-methyl-1H-pyrazole-3-carboxylic acid
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Overview
Description
4-Chloro-5-(1,1-difluoroethyl)-1-methyl-1H-pyrazole-3-carboxylic acid is an organic compound that belongs to the pyrazole family This compound is characterized by the presence of a chloro group, a difluoroethyl group, and a carboxylic acid group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-(1,1-difluoroethyl)-1-methyl-1H-pyrazole-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the chloro group: Chlorination of the pyrazole ring can be carried out using reagents such as thionyl chloride or phosphorus pentachloride.
Addition of the difluoroethyl group:
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-(1,1-difluoroethyl)-1-methyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
4-Chloro-5-(1,1-difluoroethyl)-1-methyl-1H-pyrazole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-Chloro-5-(1,1-difluoroethyl)-1-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-5-(1,1-difluoroethyl)-2-fluorobenzoic acid
- 4-Chloro-5-(1,1-difluoroethyl)-2-fluorophenyl)boronic acid
Comparison
Compared to similar compounds, 4-Chloro-5-(1,1-difluoroethyl)-1-methyl-1H-pyrazole-3-carboxylic acid is unique due to the presence of the pyrazole ring and the specific arrangement of functional groups
Properties
Molecular Formula |
C7H7ClF2N2O2 |
---|---|
Molecular Weight |
224.59 g/mol |
IUPAC Name |
4-chloro-5-(1,1-difluoroethyl)-1-methylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C7H7ClF2N2O2/c1-7(9,10)5-3(8)4(6(13)14)11-12(5)2/h1-2H3,(H,13,14) |
InChI Key |
DIRNTSGLKJTVCY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C(=NN1C)C(=O)O)Cl)(F)F |
Origin of Product |
United States |
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